molecular formula C12H21NO3 B2655323 Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2416243-14-4

Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2655323
CAS No.: 2416243-14-4
M. Wt: 227.304
InChI Key: SASFHLUUJPVBDS-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Primary amines or hydroxylamine in the presence of a mild acid catalyst.

Major Products

    Oxidation: Tert-butyl 3-carboxy-2,2-dimethylpyrrolidine-1-carboxylate.

    Reduction: Tert-butyl 3-hydroxymethyl-2,2-dimethylpyrrolidine-1-carboxylate.

    Substitution: Tert-butyl 3-imino-2,2-dimethylpyrrolidine-1-carboxylate or tert-butyl 3-oxime-2,2-dimethylpyrrolidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a valuable scaffold for the design of bioactive molecules, including potential drug candidates.

    Biological Studies: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyrrolidine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The pyrrolidine ring can also engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate
  • Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
  • Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate is unique due to the presence of the formyl group at the 3-position of the pyrrolidine ring. This functional group imparts distinct reactivity, allowing for a variety of chemical transformations that are not possible with other similar compounds. Additionally, the tert-butyl and dimethyl substituents provide steric hindrance, influencing the compound’s overall reactivity and stability.

Properties

IUPAC Name

tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(8-14)12(13,4)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASFHLUUJPVBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)OC(C)(C)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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